molecular formula C24H20ClNO4 B2854911 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid CAS No. 683217-64-3

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Cat. No. B2854911
CAS RN: 683217-64-3
M. Wt: 421.88
InChI Key: VPGXZWIGRRRZMG-UHFFFAOYSA-N
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Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, or FLU-CPPA, is a unique chemical compound used in many scientific research applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is composed of a phenylpropanoic acid backbone with a methoxycarbonylamino group and a 4-chlorophenyl group attached to it. FLU-CPPA has a wide range of applications in the fields of organic and pharmaceutical chemistry, and it is used in various biochemical and physiological experiments.

Scientific Research Applications

FLU-CPPA is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a substrate in enzyme-catalyzed reactions, and as a ligand in biochemical studies. It is also used as a fluorescent probe in fluorescence spectroscopy and as a probe in imaging studies. In addition, it is used as a building block for the synthesis of other compounds, such as fluorene derivatives.

Mechanism of Action

FLU-CPPA has a unique mechanism of action, which is dependent on its structure. The 4-chlorophenyl group is responsible for binding to the enzyme or substrate, while the methoxycarbonylamino group is responsible for providing the necessary reactivity. The phenylpropanoic acid backbone helps to stabilize the molecule and provides the necessary solubility in aqueous media.
Biochemical and Physiological Effects
FLU-CPPA has a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to be an effective inhibitor of certain receptors, such as the estrogen receptor (ER) and androgen receptor (AR). In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using FLU-CPPA in laboratory experiments include its ease of synthesis, its high solubility in aqueous media, and its ability to bind to various enzymes and receptors. However, there are some limitations to using FLU-CPPA in laboratory experiments. For example, it is a relatively expensive compound and its solubility can be affected by pH and ionic strength. In addition, its reactivity can be affected by the presence of other compounds.

Future Directions

The potential future directions for FLU-CPPA research include further exploration of its mechanism of action and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, further research is needed to explore its potential as a building block for the synthesis of other compounds. Finally, research is needed to explore the potential of FLU-CPPA as a drug delivery system.

Synthesis Methods

FLU-CPPA can be synthesized through the reaction of 4-chlorophenylpropanoic acid and 9H-fluoren-9-ylmethanol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a strong acid, such as hydrochloric acid, to form the desired product. The reaction is carried out at room temperature and the product is isolated by filtration.

properties

IUPAC Name

2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGXZWIGRRRZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

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